
Peptide5
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Overview
Description
Peptide5 is a synthetic peptide that mimics a sequence in the extracellular loop 2 of Connexin43, a gap junction protein found in the spinal cord . Connexin43 channel-mediated communication is involved in secondary cell death by propagating neurotoxic molecules from injured cells to adjacent healthy cells . This compound has been shown to reduce secondary tissue damage and improve functional recovery after spinal cord injury .
Preparation Methods
Peptide5 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product . Industrial production methods for this compound involve large-scale SPPS, which allows for the efficient and high-yield production of the peptide .
Chemical Reactions Analysis
Peptide5 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like iodoacetic acid . Major products formed from these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity .
Scientific Research Applications
Peptide5 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of gap junction proteins . In biology, this compound is used to investigate cell-to-cell communication and the role of connexin proteins in various physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating spinal cord injuries and reducing secondary tissue damage . Additionally, this compound is used in industry for the development of new drugs and therapeutic peptides .
Mechanism of Action
Peptide5 exerts its effects by mimicking a sequence in the extracellular loop 2 of Connexin43 . This mimicry allows this compound to bind to Connexin43 and inhibit its channel-mediated communication . By blocking the propagation of neurotoxic molecules, this compound reduces secondary cell death and tissue damage . The molecular targets of this compound include Connexin43 hemichannels and gap junctions, which are involved in cell-to-cell communication .
Comparison with Similar Compounds
Peptide5 is unique in its ability to specifically target Connexin43 and inhibit its channel-mediated communication . Similar compounds include other Connexin43 mimetic peptides, such as Gap26 and Gap27 . this compound has been shown to be more effective in reducing secondary tissue damage and improving functional recovery after spinal cord injury . Additionally, this compound has a higher stability in human serum compared to other Connexin43 mimetic peptides .
Biological Activity
Peptide5 is a 12-amino acid mimetic peptide derived from the extracellular loop 2 (EL2) of connexin43, a protein critical for cellular communication in the nervous system. This peptide has garnered significant attention for its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, modifications to enhance efficacy, and relevant case studies.
This compound primarily functions as an inhibitor of hemichannels and gap junctions formed by connexin43. These channels play essential roles in cellular communication and are implicated in various pathologies, including neuroinflammation and neuronal death. The ability of this compound to selectively block pathological hemichannels while preserving normal gap junction function positions it as a promising candidate for therapeutic intervention in conditions such as:
- Ischemic brain injury
- Retinal diseases
- Spinal cord injuries
The modulation of hemichannel activity helps mitigate excessive calcium influx and inflammatory responses, which are detrimental during injury or disease states .
Structural Modifications and Stability
Despite its promising biological activity, native this compound exhibits poor stability in vivo, with a half-life of approximately five minutes. To enhance its therapeutic potential, researchers have explored various modifications:
- S-lipidation : This involves attaching lipid chains to improve membrane permeability and stability. Studies have shown that certain S-lipidated analogues maintain or enhance the inhibitory effects on hemichannels while exhibiting improved serum stability .
- Cyclic and linear analogues : The synthesis of cyclic variants has been investigated, with mixed results regarding their biological activity compared to linear forms. Some linear analogues with N-terminal acylation demonstrated comparable activity to this compound while showing better stability in human serum .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and its analogues in various models:
- Spinal Cord Injury Model : Research demonstrated that this compound significantly reduces astrogliosis and neuronal cell death following spinal cord injuries. This effect is attributed to its ability to inhibit neuroinflammation and promote neuronal survival .
- Retinal Injury Studies : In models of retinal damage, this compound has been shown to improve functional outcomes by reducing inflammation and vascular breakdown, indicating its potential for treating retinal diseases .
- CNS Injury Models : In ischemia-reperfusion injury models, this compound administration led to enhanced neuronal survival rates and reduced inflammatory markers, supporting its role as a neuroprotective agent .
Comparative Analysis of this compound Analogues
The following table summarizes the biological activities and stability profiles of various this compound analogues:
Peptide Variant | Hemichannel Inhibition | Gap Junction Activity | Serum Stability | Notes |
---|---|---|---|---|
Native this compound | Moderate | Active | Low (5 min) | Baseline activity for comparison |
S-lipidated Variant | High | Moderate | Moderate | Improved stability; effective in blocking hemichannels |
N-terminal Acylated | Comparable | Active | High | Enhanced stability; retains activity |
Cyclic Variant | Low | Low | High | Poor hemichannel activity; stable |
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAEIUDNCLZNN-VUZGFOMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H98N16O20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.